molecular formula C9H12N2O2 B6613438 N-(3-Methoxyphenyl)-N'-methylurea CAS No. 23138-98-9

N-(3-Methoxyphenyl)-N'-methylurea

Cat. No.: B6613438
CAS No.: 23138-98-9
M. Wt: 180.20 g/mol
InChI Key: VWGWVAZNHXLHLG-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-N’-methylurea is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxyphenyl)-N’-methylurea typically involves the reaction of 3-methoxyaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Methoxyaniline+Methyl isocyanateN-(3-Methoxyphenyl)-N’-methylurea\text{3-Methoxyaniline} + \text{Methyl isocyanate} \rightarrow \text{N-(3-Methoxyphenyl)-N'-methylurea} 3-Methoxyaniline+Methyl isocyanate→N-(3-Methoxyphenyl)-N’-methylurea

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used include tetrahydrofuran (THF) and methylene chloride, with catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxyphenyl)-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-Methoxyphenyl)-N’-methylurea has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the urea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • N-(3-Methoxyphenyl)-N’-ethylurea
  • N-(3-Methoxyphenyl)-N’-phenylurea
  • N-(3-Methoxyphenyl)-N’-propylurea

Comparison: N-(3-Methoxyphenyl)-N’-methylurea is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further study.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-10-9(12)11-7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGWVAZNHXLHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879526
Record name UREA, N-(3-METHOXYPHENYL)-N'-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23138-98-9
Record name UREA, N-(3-METHOXYPHENYL)-N'-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(M-ANISYL)-3-METHYLUREA
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